molecular formula C7H12BrN3 B3196867 [(4-Bromo-1-ethylpyrazol-3-yl)methyl]methylamine CAS No. 1001500-18-0

[(4-Bromo-1-ethylpyrazol-3-yl)methyl]methylamine

Cat. No. B3196867
M. Wt: 218.09 g/mol
InChI Key: JGUKUOFGLKQDCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“[(4-Bromo-1-ethylpyrazol-3-yl)methyl]methylamine” is a useful research chemical with the molecular formula C7H12BrN3 and a molecular weight of 218.09 . It has a structure that includes a pyrazole ring, which is a five-membered ring with three carbon atoms and two nitrogen atoms .


Molecular Structure Analysis

The molecular structure of “[(4-Bromo-1-ethylpyrazol-3-yl)methyl]methylamine” can be represented by the canonical SMILES string: CCN1C=C(C(=N1)CNC)Br . This indicates that the compound contains a pyrazole ring with a bromine atom at the 4-position, an ethyl group at the 1-position, and a methylamine group attached to the 3-position of the pyrazole ring .

Scientific Research Applications

  • Medicinal Chemistry and Drug Discovery

    • Pyrazole derivatives have a wide range of applications in medicinal chemistry and drug discovery . They are used as scaffolds in the synthesis of bioactive chemicals .
    • The methods of application or experimental procedures involve various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .
    • The outcomes of these applications are diverse, as pyrazole derivatives are used in the synthesis of a variety of bioactive chemicals .
  • Agrochemistry

    • Pyrazole derivatives are also used in agrochemistry .
    • The methods of application or experimental procedures are similar to those used in medicinal chemistry and drug discovery .
    • The outcomes of these applications are diverse, as pyrazole derivatives are used in the synthesis of a variety of agrochemicals .
  • Coordination Chemistry

    • Pyrazole derivatives are used in coordination chemistry .
    • The methods of application or experimental procedures involve the use of pyrazole derivatives as ligands in the synthesis of coordination compounds .
    • The outcomes of these applications are diverse, as pyrazole derivatives are used in the synthesis of a variety of coordination compounds .
  • Organometallic Chemistry

    • Pyrazole derivatives are used in organometallic chemistry .
    • The methods of application or experimental procedures involve the use of pyrazole derivatives as ligands in the synthesis of organometallic compounds .
    • The outcomes of these applications are diverse, as pyrazole derivatives are used in the synthesis of a variety of organometallic compounds .
  • Antiviral Activity

    • Indole derivatives possess various biological activities, including antiviral activity .
    • The methods of application or experimental procedures involve the synthesis of indole derivatives and their testing against various viruses .
    • The outcomes of these applications include the discovery of indole derivatives with inhibitory activity against influenza A .
  • Anticancer Activity

    • Indole derivatives also possess anticancer activity .
    • The methods of application or experimental procedures involve the synthesis of indole derivatives and their testing against various cancer cell lines .
    • The outcomes of these applications include the discovery of indole derivatives with inhibitory activity against various types of cancer .
  • Neuroprotection and Anti-neuroinflammatory Agents

    • Triazole-pyrimidine hybrids, which can be synthesized from pyrazole derivatives, have shown promising neuroprotective and anti-inflammatory properties .
    • The methods of application or experimental procedures involve the synthesis of triazole-pyrimidine-based compounds and their testing on human microglia and neuronal cell models .
    • The outcomes of these applications include the discovery of triazole-pyrimidine hybrid compounds that have significant anti-neuroinflammatory properties through inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . Some of these compounds also exhibited promising neuroprotective activity by reduced expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .
  • Green Synthesis

    • Pyrazole derivatives are used in green synthesis, a method of chemical synthesis that is designed to minimize waste and avoid the use of hazardous substances .
    • The methods of application or experimental procedures involve the use of various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .
    • The outcomes of these applications are diverse, as pyrazole derivatives are used in the synthesis of a variety of chemicals in a more environmentally friendly way .
  • Green Synthesis

    • Pyrazole derivatives are used in green synthesis, a method of chemical synthesis that is designed to minimize waste and avoid the use of hazardous substances .
    • The methods of application or experimental procedures involve the use of various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .
    • The outcomes of these applications are diverse, as pyrazole derivatives are used in the synthesis of a variety of chemicals in a more environmentally friendly way .
  • Antiviral Activity

    • Pyrimidine and its derivatives have been proven to use antiviral, anticancer, antioxidant, and antimicrobial activity .
    • The methods of application or experimental procedures involve the synthesis of triazole-pyrimidine-based compounds and their testing on human microglia and neuronal cell model .
    • The outcomes of these applications include the discovery of triazole-pyrimidine hybrid compounds that have promising neuroprotective and anti-inflammatory properties .

properties

IUPAC Name

1-(4-bromo-1-ethylpyrazol-3-yl)-N-methylmethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12BrN3/c1-3-11-5-6(8)7(10-11)4-9-2/h5,9H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGUKUOFGLKQDCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)CNC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12BrN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(4-Bromo-1-ethylpyrazol-3-yl)methyl]methylamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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